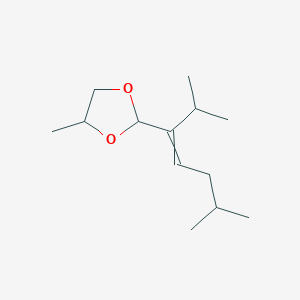
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane is an organic compound known for its unique structure and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a dimethylheptenyl side chain. Its distinct structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,6-dimethylhept-3-en-3-ol with an appropriate dioxolane precursor under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylhept-3-en-3-yl acetate
- 2,6-Dimethylhept-3-en-3-yl propionate
- 2,6-Dimethylhept-3-en-3-yl butyrate
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane stands out due to its dioxolane ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90829-72-4 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-(2,6-dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C13H24O2/c1-9(2)6-7-12(10(3)4)13-14-8-11(5)15-13/h7,9-11,13H,6,8H2,1-5H3 |
Clave InChI |
BVEUITQPSRGKBL-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)C(=CCC(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


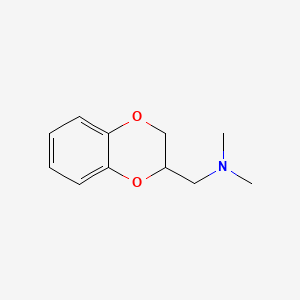

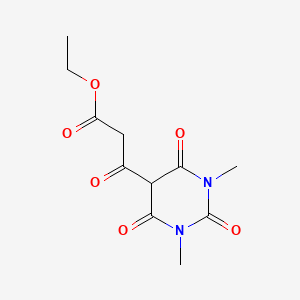
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
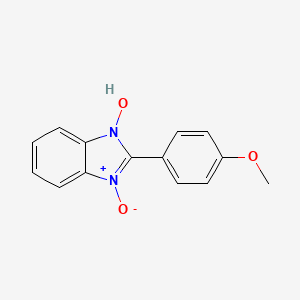
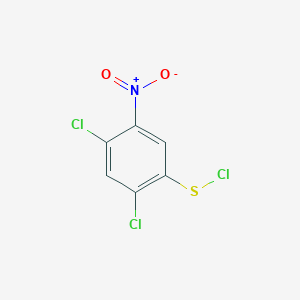
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
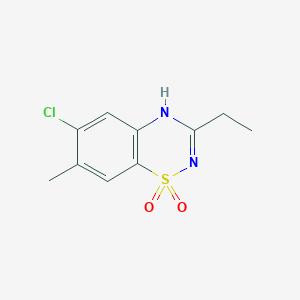
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
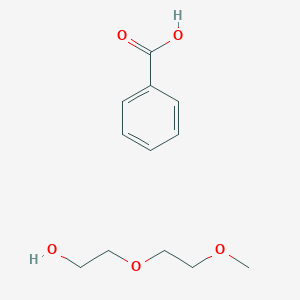
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
